



# The Selective PI3Kδ Inhibitor LTURM 36: A Technical Overview

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**LTURM 36** is a potent and selective small molecule inhibitor targeting the delta isoform of phosphoinositide 3-kinase (PI3K $\delta$ ). As a member of the 8-aryl-substituted-1,3-benzoxazine chemical series, it has demonstrated significant anti-proliferative effects in specific cancer cell lines, positioning it as a valuable tool for cancer research and potential therapeutic development. This technical guide provides a comprehensive overview of **LTURM 36**, its molecular target, and the experimental methodologies used in its characterization.

## **Core Target and Mechanism of Action**

The primary molecular target of **LTURM 36** is the p110 $\delta$  catalytic subunit of the Class IA phosphoinositide 3-kinases (PI3Ks). The PI3K family of lipid kinases is integral to the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent driver in the development and progression of numerous cancers.

Upon activation by upstream signaling, typically from receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K $\delta$  phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a wide array of substrates, leading to the promotion of cell survival and proliferation. **LTURM 36** exerts its inhibitory effect



by competing with ATP in the catalytic site of PI3K $\delta$ , thereby blocking the production of PIP3 and suppressing the downstream pro-survival signaling cascade.

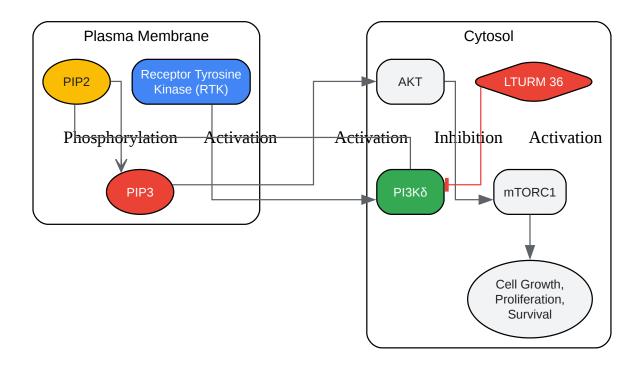
## **Quantitative Data**

The inhibitory activity of **LTURM 36** against PI3K isoforms and its anti-proliferative effects have been quantified in biochemical and cell-based assays.

| Parameter                      | Target/Cell Line           | Value   | Reference |
|--------------------------------|----------------------------|---------|-----------|
| IC50                           | РІЗКδ                      | 0.64 μΜ | [1][2]    |
| IC50                           | РІЗКβ                      | 5.0 μΜ  | [1][2]    |
| Anti-proliferative<br>Activity | A498 Renal Cancer<br>Cells | Strong  | [1][2]    |

## **Signaling Pathway**

The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway and the point of inhibition by **LTURM 36**.





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PI3K/AKT/mTOR signaling pathway with **LTURM 36** inhibition.

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

## PI3Kδ Enzymatic Assay (ADP-Glo™ Luminescence-Based Assay)

This protocol outlines a method to determine the in vitro inhibitory activity of **LTURM 36** against the PI3K $\delta$  isoform by measuring the amount of ADP produced in the kinase reaction.

- 1. Reagent Preparation:
- LTURM 36: Prepare a 10 mM stock solution in DMSO. Create a serial dilution in the kinase assay buffer to achieve the desired final concentrations.
- PI3K $\delta$  Enzyme: Use purified, recombinant human PI3K $\delta$  (e.g., p110 $\delta$ /p85 $\alpha$ ). Dilute the enzyme to the desired concentration in kinase dilution buffer.
- Substrate: Prepare a solution of phosphatidylinositol-4,5-bisphosphate (PIP2) substrate in the kinase assay buffer.
- ATP: Prepare a solution of ATP in the kinase assay buffer.
- Kinase Assay Buffer: (e.g., 50 mM HEPES, pH 7.5; 50 mM NaCl; 3 mM MgCl2; 0.025 mg/ml BSA).
- 2. Assay Procedure:
- Add the serially diluted LTURM 36 or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the diluted PI3Kδ enzyme solution to each well and incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP.



- Incubate the reaction at 30°C for 60 minutes.
- Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
   Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader.
- 3. Data Analysis:
- The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
- Plot the percentage of kinase inhibition against the logarithm of the LTURM 36 concentration.
- Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

# Anti-Proliferative Activity Assay (Sulforhodamine B Assay)

This protocol is based on the NCI-60 screen methodology and is used to assess the antiproliferative effect of **LTURM 36** on adherent cancer cell lines like A498.

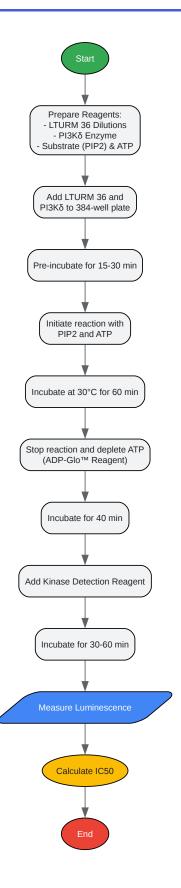
- 1. Cell Culture and Treatment:
- Cell Plating: Inoculate A498 renal cancer cells into 96-well microtiter plates at a
  predetermined density (e.g., 5,000-40,000 cells/well) in RPMI 1640 medium supplemented
  with 5% fetal bovine serum and 2 mM L-glutamine.
- Incubation: Incubate the plates for 24 hours at 37°C, 5% CO<sub>2</sub>, 95% air, and 100% relative humidity to allow for cell attachment.
- Compound Addition: Add a serial dilution of LTURM 36 (solubilized in DMSO and further diluted in medium) to the wells. Include a vehicle-only control (DMSO).



- Exposure: Incubate the cells with the compound for 48 hours.
- 2. Cell Fixation and Staining:
- Fixation: Gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
- Washing: Wash the plates five times with deionized water to remove TCA, medium, and nonadherent cells. Air dry the plates completely.
- Staining: Add Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 10-30 minutes.
- Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.
- 3. Quantification:
- Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the proteinbound SRB dye.
- Absorbance Reading: Measure the optical density (OD) at 515 nm using an automated plate reader.
- 4. Data Analysis:
- The OD is directly proportional to the total protein mass and thus the number of viable cells.
- The percentage of growth inhibition is calculated relative to the vehicle-treated control wells.

## **Experimental Workflow Diagrams**

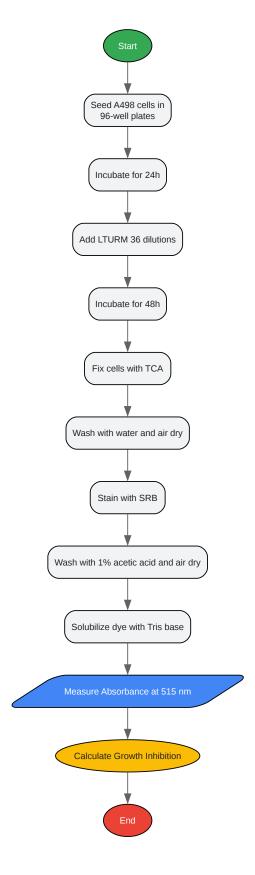




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Workflow for the PI3K $\delta$  Enzymatic Inhibition Assay.





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Workflow for the Sulforhodamine B (SRB) Anti-Proliferative Assay.



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### References

- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. ulab360.com [ulab360.com]
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